molecular formula C13H17NO4 B6052534 4-[(3-methoxyphenoxy)acetyl]morpholine

4-[(3-methoxyphenoxy)acetyl]morpholine

Cat. No. B6052534
M. Wt: 251.28 g/mol
InChI Key: HBOQGVCECSFCPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(3-methoxyphenoxy)acetyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is a potent inhibitor of the protein kinase C (PKC) enzyme, which plays a crucial role in various cellular processes. The compound has been extensively studied for its potential applications in scientific research, particularly in the field of cancer therapy.

Mechanism of Action

The mechanism of action of 4-[(3-methoxyphenoxy)acetyl]morpholine involves the inhibition of 4-[(3-methoxyphenoxy)acetyl]morpholine enzyme activity. 4-[(3-methoxyphenoxy)acetyl]morpholine is a key regulator of various cellular processes, including cell growth, differentiation, and apoptosis. The inhibition of 4-[(3-methoxyphenoxy)acetyl]morpholine by 4-[(3-methoxyphenoxy)acetyl]morpholine leads to the suppression of cell growth and proliferation, which is particularly relevant in cancer therapy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[(3-methoxyphenoxy)acetyl]morpholine are primarily related to its inhibition of 4-[(3-methoxyphenoxy)acetyl]morpholine activity. This leads to the suppression of various cellular processes, including cell growth, proliferation, and differentiation. The compound has also been shown to induce apoptosis in cancer cells, which is a crucial mechanism for the elimination of cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[(3-methoxyphenoxy)acetyl]morpholine is its high potency and specificity for 4-[(3-methoxyphenoxy)acetyl]morpholine inhibition. This makes it an ideal tool for investigating the role of 4-[(3-methoxyphenoxy)acetyl]morpholine in various cellular processes. However, the compound has certain limitations, such as its potential toxicity and limited solubility in aqueous solutions. These factors need to be taken into consideration when designing experiments using this compound.

Future Directions

There are several future directions for the use of 4-[(3-methoxyphenoxy)acetyl]morpholine in scientific research. One potential application is in the development of novel cancer therapies that target the 4-[(3-methoxyphenoxy)acetyl]morpholine signaling pathway. The compound could also be used to investigate the role of 4-[(3-methoxyphenoxy)acetyl]morpholine in other diseases, such as diabetes and Alzheimer's disease. Furthermore, the development of new derivatives of 4-[(3-methoxyphenoxy)acetyl]morpholine could lead to the discovery of more potent and selective inhibitors of 4-[(3-methoxyphenoxy)acetyl]morpholine.

Synthesis Methods

The synthesis of 4-[(3-methoxyphenoxy)acetyl]morpholine involves the reaction of morpholine with 3-methoxyphenol in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is obtained in high yield after purification by column chromatography.

Scientific Research Applications

4-[(3-methoxyphenoxy)acetyl]morpholine has been widely used in scientific research as a tool to investigate the role of 4-[(3-methoxyphenoxy)acetyl]morpholine in various cellular processes. It has been shown to inhibit the growth and proliferation of cancer cells by blocking the 4-[(3-methoxyphenoxy)acetyl]morpholine signaling pathway. The compound has also been studied for its potential applications in other diseases, such as diabetes and Alzheimer's disease.

properties

IUPAC Name

2-(3-methoxyphenoxy)-1-morpholin-4-ylethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO4/c1-16-11-3-2-4-12(9-11)18-10-13(15)14-5-7-17-8-6-14/h2-4,9H,5-8,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBOQGVCECSFCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCC(=O)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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